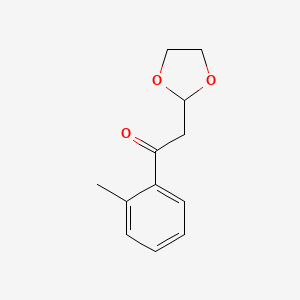

(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester

Übersicht

Beschreibung

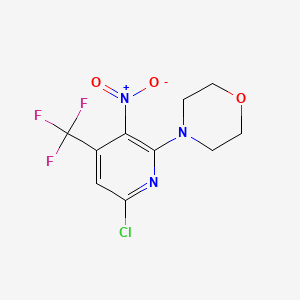

“(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 1146546-99-7 and a molecular weight of 334.22 . Its IUPAC name is ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H27BO5/c1-8-21-15(20)16(2,3)22-14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.22 . It is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

- Vinyl iodides can be synthesized from vinylboronate pinacol esters, as demonstrated in research by Stewart and Whiting (1995). This process involves transforming polyenyl-1-boronic acids with hindered pinacol esters into corresponding Z- or E-iodides using sodium methoxide and monochloroiodide (Stewart & Whiting, 1995).

Synthesis and Cycloaddition

- Kamabuchi, Miyaura, and Suzuki (1993) reported a two-step procedure for synthesizing a pinacol ester of (1,3-butadien-2-yl)boronic acid from 1,4-dichloro-2-butyne. This boronate ester is highly reactive in Diels-Alder reactions, producing functionalized cyclic 1-alkenylboronates (Kamabuchi, Miyaura, & Suzuki, 1993).

Improved Synthesis for Suzuki Couplings

- Mullens (2009) described an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, highlighting its application in Suzuki couplings. This synthesis involves isolating the corresponding lithium hydroxy ate complex (Mullens, 2009).

Analysis of Reactive Pinacolboronate Esters

- A study by Zhong et al. (2012) discussed strategies for analyzing reactive pinacolboronate esters, which are key in Suzuki coupling reactions. The study addressed challenges like hydrolysis to boronic acid and provided solutions for stability and solubilization (Zhong et al., 2012).

Green Synthetic Routes

- Schnürch, Holzweber, Mihovilovic, and Stanetty (2007) developed an environmentally benign method for forming boronic acid esters from corresponding boronic acids. This method involves grinding a mixture of the boronic acid and diol without a solvent (Schnürch et al., 2007).

Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization

- Nojima et al. (2016) reported the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) to synthesize high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties (Nojima et al., 2016).

Wirkmechanismus

Target of Action

It’s known that boronic esters are highly valuable building blocks in organic synthesis .

Mode of Action

The compound undergoes a process called protodeboronation, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The hydromethylation sequence has been applied to methoxy protected (−)-δ8-thc and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

The compound’s molecular weight is 33422 , which could influence its bioavailability.

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO5/c1-8-21-15(20)16(2,3)22-14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZKSHUYUUYHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)

![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)